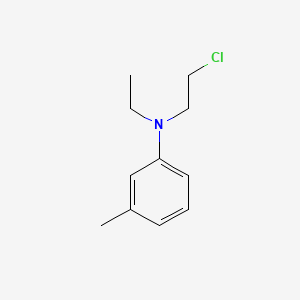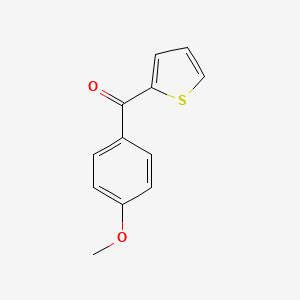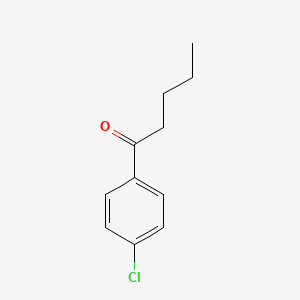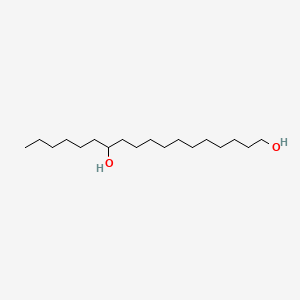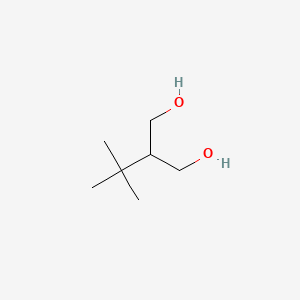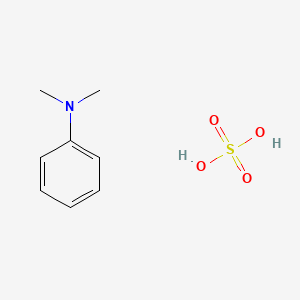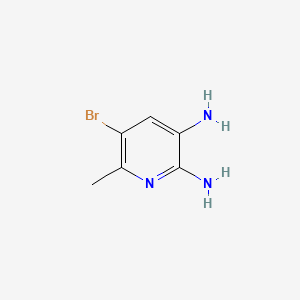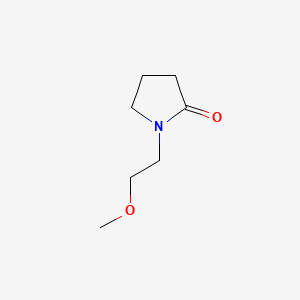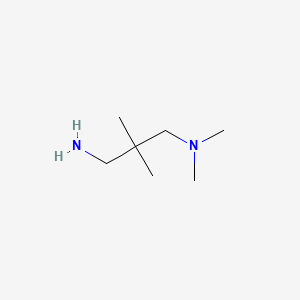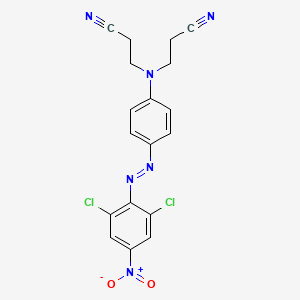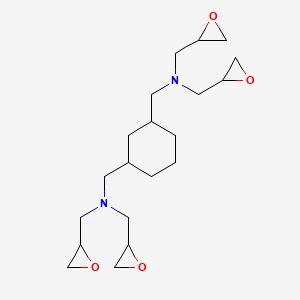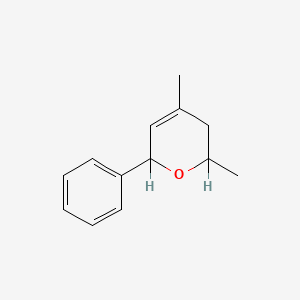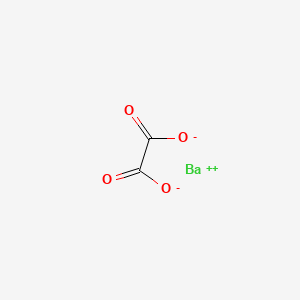
草酸钡
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium oxalate is a chemical compound with the formula BaC₂O₄. It is a barium salt of oxalic acid and consists of barium cations (Ba²⁺) and oxalate anions (C₂O₄²⁻). This compound appears as a white, odorless powder and is known for its use as a green pyrotechnic colorant due to its ability to produce a vivid green flame when burned .
科学研究应用
Barium oxalate has several applications in scientific research and industry:
Pyrotechnics: It is used as a green colorant in pyrotechnic compositions due to its ability to produce a vivid green flame.
Material Science: Barium oxalate is used to prepare barium titanyl oxalate, a precursor for barium titanate (BaTiO₃), which is an important material in electronics and ceramics.
Crystallography: The compound is studied for its unique crystal structures and hydrogen bonding properties.
Thermal Conductivity Studies: Research on the thermal properties of barium oxalate is conducted to explore its potential in high-temperature applications.
作用机制
Target of Action
Barium Oxalate is a chemical compound with the formula BaC2O4 . It consists of barium cations (Ba2+) and oxalate anions (C2O2−4) It’s known that barium oxalate can interact with certain enzymes and biochemical processes, particularly those involving potassium channels .
Mode of Action
It’s known that Barium Oxalate can affect the action potential waveform and excitability of neuronal and muscle tissues by interacting with inward rectifier potassium channels . This interaction allows potassium to flow into the cell rather than out of it .
Biochemical Pathways
Barium Oxalate is involved in several biochemical pathways. Oxalic acid, the anion part of Barium Oxalate, is a secondary metabolite secreted by fungi, bacteria, and plants . It’s linked to various processes such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . The oxalate-carbonate pathway (OCP) is a biogeochemical process linking calcium oxalate oxidation and carbonate precipitation .
Pharmacokinetics
It’s known that barium oxalate is extremely insoluble in water , which could limit its bioavailability. It’s also known to convert to barium oxide when heated .
Result of Action
Given its interactions with potassium channels, it could potentially affect the electrical activity of cells, particularly neurons and muscle cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Barium Oxalate. For instance, its solubility and reactivity can be affected by pH and temperature . Furthermore, the presence of other ions in the environment could influence the compound’s interactions and reactions .
生化分析
Biochemical Properties
Barium oxalate interacts with various biomolecules in its biochemical reactions. For instance, it is involved in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA . The enzyme Obc1 from Burkholderia mallei catalyzes this reaction .
Molecular Mechanism
It is known to participate in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA . This suggests that Barium oxalate may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Metabolic Pathways
Barium oxalate is involved in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA This suggests that Barium oxalate interacts with enzymes or cofactors in this metabolic pathway
准备方法
Synthetic Routes and Reaction Conditions: Barium oxalate can be synthesized through several methods:
Reaction of Barium Chloride with Oxalic Acid: This is a common laboratory method where barium chloride (BaCl₂) reacts with oxalic acid (H₂C₂O₄) to form barium oxalate and hydrochloric acid (HCl): [ \text{BaCl}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{BaC}_2\text{O}_4 \downarrow + 2 \text{HCl} ]
Reaction of Barium Hydroxide with Oxalic Acid: Another method involves the reaction of barium hydroxide (Ba(OH)₂) with oxalic acid, producing barium oxalate and water: [ \text{Ba(OH)}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{BaC}_2\text{O}_4 \downarrow + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, barium oxalate is often produced by reacting soluble barium salts (such as barium chloride, barium nitrate, or barium acetate) with soluble oxalates (such as sodium oxalate, potassium oxalate, or ammonium oxalate) under controlled conditions. The reaction typically involves aging the mixture at temperatures between 20-50°C for 2-24 hours, followed by filtration, washing, and drying to obtain high-purity barium oxalate .
Types of Reactions:
Oxidation and Reduction: Barium oxalate can undergo thermal decomposition to form barium carbonate (BaCO₃) and carbon monoxide (CO) or carbon dioxide (CO₂) depending on the conditions.
Substitution Reactions: It can react with strong acids to form soluble barium salts and oxalic acid.
Common Reagents and Conditions:
Strong Acids: Barium oxalate reacts with strong acids like hydrochloric acid to form soluble barium salts and oxalic acid.
Thermal Decomposition: Heating barium oxalate leads to its decomposition into barium carbonate and carbon monoxide or carbon dioxide.
Major Products Formed:
Barium Carbonate (BaCO₃): Formed during the thermal decomposition of barium oxalate.
Carbon Monoxide (CO) or Carbon Dioxide (CO₂): Gaseous by-products of the thermal decomposition process.
相似化合物的比较
Barium oxalate can be compared with other oxalates and barium compounds:
Calcium Oxalate (CaC₂O₄): Similar to barium oxalate, calcium oxalate is also an insoluble oxalate salt. it is more commonly found in biological systems, such as kidney stones.
Strontium Oxalate (SrC₂O₄): Strontium oxalate shares similar properties with barium oxalate but is less commonly used in pyrotechnics.
Barium Carbonate (BaCO₃): Barium carbonate is a product of the thermal decomposition of barium oxalate and is used in ceramics and glass manufacturing.
Barium oxalate is unique due to its specific applications in pyrotechnics and its role as a precursor for advanced materials like barium titanate.
属性
CAS 编号 |
516-02-9 |
|---|---|
分子式 |
C2H2BaO4 |
分子量 |
227.36 g/mol |
IUPAC 名称 |
barium(2+);oxalate |
InChI |
InChI=1S/C2H2O4.Ba/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
InChI 键 |
SGOYWBVFEOGMRP-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].[Ba+2] |
规范 SMILES |
C(=O)(C(=O)O)O.[Ba] |
Key on ui other cas no. |
516-02-9 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of barium oxalate?
A1: Barium oxalate exists in different hydrated forms. The most common one is barium oxalate dihydrate, with the molecular formula BaC2O4·2H2O. Its molecular weight is 225.34 g/mol. Other forms include barium oxalate hemihydrate (BaC2O4·0.5H2O) [] and BaC2O4·3.5H2O. []
Q2: What spectroscopic techniques are used to characterize barium oxalate?
A2: Researchers commonly employ Fourier Transform Infrared Spectroscopy (FTIR) and X-ray diffraction (XRD) to characterize barium oxalate. FTIR reveals the presence of functional groups like OH, carbonyl, and metal-oxygen bonds. [, ] XRD analysis confirms the crystalline structure, revealing a monoclinic system with specific lattice parameters depending on the hydration state. [, , ]
Q3: How does the structure of barium oxalate influence its properties?
A3: The layered structure of barium oxalate, with positively charged layers of barium, oxalate, and water interspersed with anions, contributes to its unique properties. The presence of water molecules within the structure also influences its thermal behavior, leading to stepwise dehydration upon heating. [, ]
Q4: What are the common methods for synthesizing barium oxalate?
A4: Barium oxalate crystals are often synthesized using gel growth techniques. These methods utilize gels, like agar-agar or silica, as a medium for controlled diffusion and reaction between barium ions (from sources like barium chloride) and oxalic acid. [, , , , ]
Q5: How does the concentration of reactants influence barium oxalate crystal growth in gel methods?
A5: The concentration of reactants plays a crucial role in crystal growth. At higher concentrations of feed solution, researchers observed the formation of dense fibers rather than well-defined crystals. [] Optimizing reactant concentration is essential for obtaining desired crystal sizes and morphologies.
Q6: What is the role of temperature in barium oxalate crystal growth?
A6: Temperature significantly affects both nucleation density and growth rate. Studies show a decrease in nucleation density at higher temperatures. [, ] Researchers have explored different temperature ranges to optimize crystal growth, often conducting synthesis at ambient temperatures for gel methods. [, , ]
Q7: Can the morphology of barium oxalate be controlled during synthesis?
A7: Yes, by introducing a double-hydrophilic block copolymer poly(ethylene glycol)-block-poly(methacrylic acid) (PEG-b-PMAA) during crystallization, researchers have successfully synthesized barium oxalate crystals with novel morphologies, including fan-like aggregates and spherical aggregates composed of flake-like crystals. [] Additionally, acicular barium oxalate particles with high aspect ratios were synthesized by controlling the morphology of BaC2O4·0.5H2O. []
Q8: How does barium oxalate behave upon heating?
A8: Barium oxalate undergoes thermal decomposition in a stepwise manner. Thermogravimetric analysis (TGA) reveals weight loss primarily between 220-400°C, attributed to dehydration and subsequent decomposition of oxalates. [] The exact decomposition pathway and final products depend on the heating rate, atmosphere, and presence of other compounds.
Q9: What are the kinetic parameters associated with barium oxalate decomposition?
A9: Kinetic studies, utilizing methods like Ozawa and Coats & Redfern, determined the apparent activation energy for barium oxalate decomposition. Values obtained range from 185.4 to 187.42 kJ/mol, highlighting the energy barrier associated with the breakdown process. []
Q10: How does the presence of other metal oxalates affect the thermal decomposition of barium oxalate?
A10: Studies on binary mixtures of barium oxalate with copper oxalate (BaC2O4·0.6H2O and CuC2O4) revealed a complex decomposition pathway. The presence of copper oxalate altered the decomposition mechanism and resulted in a mixture of barium oxide (BaO) and copper oxide (CuO) as final products. []
Q11: What are the potential applications of barium oxalate?
A11: While barium oxalate itself might not have direct applications, it serves as a precursor for synthesizing other valuable materials. For instance, researchers utilize barium oxalate in the production of barium titanate (BaTiO3), a crucial component in electronic devices. [, ]
Q12: How is barium oxalate used in barium titanate synthesis?
A12: Barium oxalate can be reacted with titanium dioxide (TiO2) to produce barium titanate. This method, known as the semi-oxalate method, offers advantages like lower calcination temperatures, leading to the formation of nano-sized BaTiO3 crystals. [] The morphology of barium oxalate influences the final BaTiO3 particle morphology, offering control over material properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


